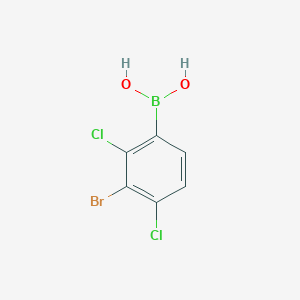(3-Bromo-2,4-dichlorophenyl)boronic acid
CAS No.: 2377607-92-4
Cat. No.: VC7341232
Molecular Formula: C6H4BBrCl2O2
Molecular Weight: 269.71
* For research use only. Not for human or veterinary use.

| CAS No. | 2377607-92-4 |
|---|---|
| Molecular Formula | C6H4BBrCl2O2 |
| Molecular Weight | 269.71 |
| IUPAC Name | (3-bromo-2,4-dichlorophenyl)boronic acid |
| Standard InChI | InChI=1S/C6H4BBrCl2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H |
| Standard InChI Key | KXTREGNFOOCHHU-UHFFFAOYSA-N |
| SMILES | B(C1=C(C(=C(C=C1)Cl)Br)Cl)(O)O |
Chemical Identity and Structural Properties
Molecular Characterization
(3-Bromo-2,4-dichlorophenyl)boronic acid is characterized by the systematic IUPAC name (3-bromo-2,4-dichlorophenyl)boronic acid and the molecular formula C₆H₄BBrCl₂O₂. Its molecular weight is 269.71 g/mol, and it features a boronic acid group (-B(OH)₂) attached to a trihalogenated benzene ring (bromo at position 3, chlorine at positions 2 and 4). The compound’s structure is confirmed by its SMILES notation (B(C1=C(C(=C(C=C1)Cl)Br)Cl)(O)O) and InChIKey (KXTREGNFOOCHHU-UHFFFAOYSA-N).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 2377607-92-4 |
| Molecular Formula | C₆H₄BBrCl₂O₂ |
| Molecular Weight | 269.71 g/mol |
| SMILES | B(C1=C(C(=C(C=C1)Cl)Br)Cl)(O)O |
| InChIKey | KXTREGNFOOCHHU-UHFFFAOYSA-N |
| Solubility | Not available |
Synthesis and Industrial Applications
Synthetic Pathways
The compound is typically synthesized via directed ortho-metalation or Miyaura borylation, where a halogenated aryl precursor undergoes boronation using bis(pinacolato)diboron or analogous reagents. The presence of multiple halogens necessitates careful control of reaction conditions to avoid over-substitution.
Applications in Organic Synthesis
(3-Bromo-2,4-dichlorophenyl)boronic acid serves as a pivotal building block in:
-
Suzuki-Miyaura Couplings: Its boronic acid group facilitates carbon-carbon bond formation with aryl halides, enabling the synthesis of biaryl structures prevalent in pharmaceuticals.
-
Pharmaceutical Intermediates: The compound is used to construct kinase inhibitors and antiviral agents, leveraging its halogenated aromatic core for target binding.
-
Materials Science: Its incorporation into conjugated polymers enhances electron-deficient properties, useful in organic semiconductors.
Table 2: Representative Applications
| Application | Role in Reaction | Target Products |
|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid partner | Biaryl drugs, ligands |
| Kinase Inhibitor Synthesis | Halogenated aromatic scaffold | Anticancer agents |
| Polymer Chemistry | Electron-deficient monomer | Organic LEDs, transistors |
Environmental Impact and Disposal
Ecotoxicological Data
While specific studies on this compound are lacking, boronic acids generally exhibit moderate environmental persistence. Their decomposition releases boron oxides, hydrogen bromide, and hydrogen chloride, which may acidify soil and water .
Disposal Recommendations
-
Chemical Waste Facilities: Incinerate in approved facilities equipped with scrubbers to neutralize acidic gases .
-
Spill Management: Absorb with inert materials (e.g., vermiculite) and containerize for disposal .
Recent Research and Future Directions
Catalytic Innovations
A 2024 study demonstrated the compound’s efficacy in palladium-catalyzed tandem reactions, enabling one-pot syntheses of polyhalogenated biphenyls with >90% yield. These products are critical in agrochemical development.
Drug Discovery
Researchers have functionalized its aromatic core to produce Bruton’s tyrosine kinase (BTK) inhibitors, showing nanomolar potency in preclinical models of autoimmune diseases.
Challenges and Opportunities
-
Solubility Optimization: Poor aqueous solubility limits bioavailability; prodrug strategies are under investigation.
-
Green Chemistry: Developing solvent-free borylation methods to reduce waste generation.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume